molecular formula C7H7NO3 B011008 2-Methoxyisonicotinic acid CAS No. 105596-63-2

2-Methoxyisonicotinic acid

Cat. No. B011008
M. Wt: 153.14 g/mol
InChI Key: DPNDWFVORIGXQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxyisonicotinic acid and its derivatives involves regiospecific transformations of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This process includes metallation and smooth acid-catalyzed conversion into corresponding pyridones, highlighting its utility in creating complex pyridine structures (Epsztajn et al., 1989).

Molecular Structure Analysis

The molecular structure of 2-methoxyisonicotinic acid derivatives has been characterized using various analytical techniques, including X-ray crystallography for chiral resolving agents derived from it. Such studies reveal detailed conformations and the absolute configuration of these molecules, essential for understanding their chemical behavior (Ichikawa et al., 2003).

Chemical Reactions and Properties

2-Methoxyisonicotinic acid undergoes nucleophilic displacement reactions facilitated by Lewis acids, leading to the formation of various nicotinic acid and nicotinamide derivatives. These reactions are pivotal for synthesizing compounds with potential biological activities, demonstrating the versatility of 2-methoxyisonicotinic acid in organic synthesis (Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties of 2-methoxyisonicotinic acid derivatives, such as 2-methoxycinnamylidenepyruvic acid (2-MeO-HCP), have been extensively studied. Techniques like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and infrared spectroscopy (FTIR) provide insights into their purity, molecular geometry, and vibrational frequencies, contributing to a deeper understanding of their stability and reactivity (Carvalho et al., 2008).

Scientific Research Applications

  • Toxicology and Testicular Toxicity

    Compounds like 2-methoxyethanol have been studied for their testicular toxicity in rats. Studies found that serine, acetate, sarcosine, and glycine could reduce this toxicity, potentially by contributing to purine base biosynthesis (Mebus, Welsch, & Working, 1989).

  • Anticancer Properties

    Research into 2-methoxyestradiol revealed its potential in inducing cancer cell death by increasing reactive nitrogen species production in metastatic osteosarcoma cells (Górska-Ponikowska et al., 2020).

  • Metabolic Pathways and Health Implications

    The urinary metabolites of 2-methoxyethanol in mice, transforming into 2-methoxyacetic acid, were studied to understand its adverse developmental and testicular effects (Sumner et al., 1992).

  • Nutraceutical Applications

    P-methoxycinnamic acid, a related compound, shows potential as a nutraceutical agent for chronic disease prevention and treatment due to its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

  • Synthetic Chemistry

    A method for regiospecific transformation of isonicotinic acids into trisubstituted pyridines using organolithium-based reagents has been developed (Epsztajn et al., 1989).

  • Heart Failure Treatment

    The potential of 2-Methoxyestradiol in treating left ventricular hypertrophy suggests its use as a selective CYP1B1 inhibitor for heart failure (Maayah et al., 2018).

  • Occupational Exposure Monitoring

    The monitoring of urinary 2-ethoxyacetic acid can assess occupational exposure to related chemicals in specific industries (Lowry et al., 1993).

  • Oncological Research

    Studies show that 2-methoxyethanol exposure can lead to anaemia in workers, with the toxic effects persisting for a short period after exposure reduction (Shih et al., 2003).

properties

IUPAC Name

2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDWFVORIGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356139
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyisonicotinic acid

CAS RN

105596-63-2
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Mizutani, T Nagase, S Ito, Y Miyamoto… - Bioorganic & medicinal …, 2008 - Elsevier
… Commercially available anthranilic acids 6 or 3-amino-2-methoxyisonicotinic acid (13) were … effected by trifluoroacetic acid to give the desired 3-amino-2-methoxyisonicotinic acid (13). …
Number of citations: 41 www.sciencedirect.com
BM Adger, R Bannister, NJ Lewis… - Journal of the Chemical …, 1988 - pubs.rsc.org
… Attempts to prepare 2-methoxyisonicotinic acid (12) from (1 1) by methoxide displacement in dimethylformamide (DM F) failed. A related transformation using sodium ethoxide is …
Number of citations: 2 pubs.rsc.org
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org
SM Wilkinson, ML Barron… - ACS chemical …, 2017 - ACS Publications
… The 3,5-difluoro isonicotinamide 39 was synthesized from the amide coupling of 3,5-difluoroadamantanemethylamine 32 and 5-chloro-2-methoxyisonicotinic acid 7. The isonicotinic …
Number of citations: 36 pubs.acs.org
T Kuramochi, A Kakefuda, H Yamada… - Bioorganic & medicinal …, 2005 - Elsevier
… The mixture of 2-methoxyisonicotinic acid (30) (550 mg, 3.59 mmol), 48% aqueous HBr (1 mL), and 20% HBr in AcOH (4 mL) was stirred at 80 C for 22 h. The mixture was concentrated …
Number of citations: 27 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
… Borane − dimethylsulfide complex (2.47 mL, 26.07 mmol) and trimethyl borate (2.96 mL, 26.07 mmol) were added to a solution of 3-fluoro-2-methoxyisonicotinic acid (13.03 mmol) in …
Number of citations: 78 www.sciencedirect.com
D Durango, J Murillo, F Echeverri, G Escobar… - Anais da Academia …, 2018 - SciELO Brasil
Time-course and dose-response experiments were carried out to establish the ability for synthesizing isoflavonoids of soybean seedlings (cv. Soyica P34) treated with salicylic (SA) and …
Number of citations: 10 www.scielo.br
DL Durango Restrepo, JA Murillo Cardona… - 2018 - bibliotecadigital.udea.edu.co
… 2-aminonicotinic acid (1), 2-hydroxynicotinic acid (5), 2-mercaptonicotinic acid (2), isonipecotic acid (11), 4-pyridinethioamide (7), pyrrol-2carboxylic acid (9), 2-methoxyisonicotinic acid (…
Number of citations: 0 bibliotecadigital.udea.edu.co
DC Dean - 1988 - search.proquest.com
Bis-carbamate derivatives of bis-hydroxymethyl substituted pyrrolizines have been shown to possess significant, reproducible antineoplastic activity against a broad range of murine …
Number of citations: 2 search.proquest.com
B Huang, R Gunta, H Wang, M Li, D Cao… - Bioorganic …, 2021 - Elsevier
… Free base of 6e was synthesized following the general procedure by reacting 2-methoxyisonicotinic acid (77 mg, 0.50 mmol) with 5 (100 mg, 0.25 mmol). Yellow-orange solid. Yield: 67…
Number of citations: 4 www.sciencedirect.com

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